Boc-Biocytin
Overview
Description
Boc-Biocytin, also known as Nα-Boc-Nε-biotinyl-L-lysine, is a derivative of biotin (vitamin B7) and lysine. It is a biotinylated compound where the biotin moiety is attached to the lysine residue, which is further protected by a tert-butyloxycarbonyl (Boc) group. This compound is widely used in biochemical and molecular biology research due to its ability to bind strongly to avidin and streptavidin, making it useful for labeling and detection purposes .
Biochemical Analysis
Biochemical Properties
Boc-Biocytin participates in various biochemical reactions due to the presence of biotin. Biotin acts as a coenzyme in critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . It interacts with enzymes like carboxylases and proteins involved in these metabolic pathways . The Boc group in this compound can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Cellular Effects
This compound, like biotin, has significant effects on various types of cells and cellular processes. Biotin is essential for normal human health, growth, and development . It influences cell function by participating in key metabolic processes. Biotin deficiency can lead to serious clinical abnormalities, including growth retardation, neurological disorders, and dermatological abnormalities .
Molecular Mechanism
The molecular mechanism of this compound is primarily based on the functions of biotin and the Boc group. Biotin serves as a coenzyme for carboxylase enzymes involved in critical metabolic pathways . The Boc group can be cleaved by mild acidolysis, which is a crucial step in organic synthesis involving the protection of amines .
Metabolic Pathways
This compound, due to its biotin component, is involved in several metabolic pathways. Biotin acts as a crucial cofactor in the central metabolism processes of fatty acids, amino acids, and carbohydrates . It is essential for the functioning of carboxylase enzymes involved in these metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues would be expected to follow similar patterns to those of biotin. Biotin is transported into cells via a sodium-dependent, energy-requiring transporter . Once inside the cell, it participates in various metabolic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Biocytin typically involves the following steps:
Protection of Lysine: The amino group of lysine is protected using the Boc group. This is achieved by reacting lysine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Biotinylation: The protected lysine is then reacted with biotin in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the biotinylated product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Boc-Biocytin undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using trifluoroacetic acid (TFA), yielding the free amine form of biocytin.
Amide Bond Formation: The carboxylic group of this compound can react with primary amines to form stable amide bonds, making it useful for conjugation reactions.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc group removal.
Coupling Agents: Dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) are frequently used for amide bond formation.
Major Products Formed:
Free Biocytin: Obtained after deprotection of the Boc group.
Biocytin Conjugates: Formed through amide bond formation with various primary amines.
Scientific Research Applications
Boc-Biocytin has a wide range of applications in scientific research:
Biochemistry: Used as a biotinylated probe for studying protein-protein interactions and enzyme activities.
Molecular Biology: Employed in labeling and detection of biomolecules through avidin-biotin interactions.
Neuroscience: Utilized as a neuronal tracer for mapping neural circuits and studying neuronal connectivity.
Medicine: Investigated for its potential in drug delivery systems and diagnostic assays.
Industry: Applied in the development of biosensors and affinity chromatography techniques.
Mechanism of Action
Boc-Biocytin exerts its effects primarily through its biotin moiety, which has a high affinity for avidin and streptavidin. This strong binding interaction is utilized in various biochemical assays and detection methods. The Boc group serves as a protective group during synthesis and can be removed to expose the reactive amine group of biocytin for further conjugation reactions .
Comparison with Similar Compounds
Biocytin: The unprotected form of Boc-Biocytin, lacking the Boc group.
Biotin: The parent compound, which is a water-soluble B-complex vitamin.
Biotinylated Compounds: Various derivatives of biotin used for labeling and detection purposes.
Uniqueness of this compound: this compound is unique due to its dual functionality: the biotin moiety allows for strong binding to avidin and streptavidin, while the Boc group provides protection during synthesis and can be removed to expose the reactive amine group. This makes this compound a versatile tool in biochemical and molecular biology research .
Properties
IUPAC Name |
(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N4O6S/c1-21(2,3)31-20(30)24-13(18(27)28)8-6-7-11-22-16(26)10-5-4-9-15-17-14(12-32-15)23-19(29)25-17/h13-15,17H,4-12H2,1-3H3,(H,22,26)(H,24,30)(H,27,28)(H2,23,25,29)/t13-,14-,15-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQNFOCBPUXJCS-JKQORVJESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583398 | |
Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-{5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62062-43-5 | |
Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-{5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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